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molecular formula C9H9NO4 B157275 2,3-Pyridinedicarboxylic acid dimethyl ester CAS No. 605-38-9

2,3-Pyridinedicarboxylic acid dimethyl ester

Cat. No. B157275
M. Wt: 195.17 g/mol
InChI Key: YLGIBCYHQZTFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

To a solution of pyridine-2,3-dicarboxylic acid (50.0 g, 0.299 mol) in methanol (500 ml) was added con. sulfuric acid (20 ml). After heated to reflux for 24 hours, the mixture was basified with saturate sodium carbonate solution until pH=8 and then extracted with ethyl acetate. The combined extracts were washed with brine, dried over magnesium sulphate, filtered and evaporated to give D78 (45.7 g) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[C:2]=1[C:10]([OH:12])=O.S(=O)(=O)(O)O.[C:18](=O)([O-])[O-].[Na+].[Na+].[CH3:24][OH:25]>>[CH3:24][O:25][C:10]([C:2]1[C:3]([C:7]([O:9][CH3:18])=[O:8])=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)O)C(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give D78 (45.7 g) as a white solid

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=NC=CC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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